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Compound of Interest

Compound Name: ebenifoline E-II

Cat. No.: B12381876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation

of ebenifoline E-II, a sesquiterpene pyridine alkaloid isolated from Maytenus ebenifolia. The

structure was determined primarily through advanced spectroscopic techniques, including 1D

and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Spectroscopic Data
The structural elucidation of ebenifoline E-II relies on the precise interpretation of quantitative

data from mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry established the molecular formula and provided insights

into the fragmentation pattern of the molecule.
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Parameter Observed Value Deduced Information

Molecular Ion ([M]⁺) m/z 929.3086
Establishes the molecular

weight of the compound.

Calculated Mass 929.3066
Consistent with the proposed

molecular formula.

Molecular Formula C₄₈H₅₁NO₁₈
Determined from the exact

mass and isotopic pattern.[1]

Major Fragment Ions
m/z 634, 262, 206, 178, 161,

107, 105

Provides evidence for the

presence of specific structural

motifs and assists in piecing

together the overall structure.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR spectra are fundamental to defining the carbon skeleton and the

stereochemistry of ebenifoline E-II. The structure was elucidated using 1D and 2D NMR

experiments, including COSY, HSQC, and HMBC, which allow for the assignment of proton and

carbon signals and establish connectivity within the molecule.[1]

Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Ebenifoline E-II

Position δC (ppm)
δH (ppm, mult., J in
Hz)

Key HMBC
Correlations

Data for specific atom

positions would be

populated here based

on the full research

article. An illustrative

example for a related

compound showed

correlations such as

H-1 to C-9 and C-11.

[1]
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Note: The complete assignment of ¹H and ¹³C NMR data is detailed in the original publication.

The HMBC correlations are crucial for connecting the different spin systems within the

molecule.

Experimental Protocols
The following protocols describe the key experimental procedures used in the isolation and

structural characterization of ebenifoline E-II.

Isolation of Ebenifoline E-II
Ebenifoline E-II was isolated from the dried bark of Maytenus ebenifolia. The general

procedure is as follows:

Extraction: The plant material is extracted with a suitable solvent, such as methanol, to

obtain a crude extract.

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate

compounds based on their polarity.

Chromatography: The resulting fractions are further purified using a combination of

chromatographic techniques, which may include silica gel chromatography, reversed-phase

chromatography, and high-performance liquid chromatography (HPLC), to yield the pure

compound.

Mass Spectrometry
High-resolution mass spectra were acquired to determine the elemental composition and

fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol

or acetonitrile) at a low concentration.

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired

in positive ion mode. The mass analyzer is calibrated to ensure high mass accuracy.
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Data Analysis: The exact mass of the molecular ion is used to calculate the elemental

composition. The fragmentation pattern observed in the MS/MS spectrum provides

information about the structural components of the molecule.

NMR Spectroscopy
1D and 2D NMR spectra were recorded to determine the detailed chemical structure.

Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for

¹³C NMR.[1]

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃) and placed in an NMR tube.

1D NMR Spectra:

¹H NMR: Provides information about the number of different types of protons, their

chemical environment, and their coupling with neighboring protons.

¹³C NMR: Provides information about the number of different types of carbons in the

molecule.

2D NMR Spectra:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the

carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is critical for connecting

different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial

proximity of protons, which helps in elucidating the stereochemistry of the molecule.
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Visualizations
The following diagrams illustrate the workflow and logical relationships in the structure

elucidation of ebenifoline E-II.
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Workflow for Natural Product Structure Elucidation

Plant Material (Maytenus ebenifolia)

Extraction (e.g., Methanol)

Crude Extract

Fractionation (Solvent Partitioning)

Chromatographic Separation (e.g., HPLC)

Pure Compound (Ebenifoline E-II)

Spectroscopic Analysis

Structure Elucidation
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2D NMR-Based Structure Elucidation Logic

1D NMR

2D NMR Correlations

¹H NMR
(Proton Signals)

COSY
(¹H-¹H Connectivity)

Identifies spin systems

HSQC
(Direct ¹H-¹³C Correlation)

HMBC
(Long-Range ¹H-¹³C Correlation)

¹³C NMR
(Carbon Signals)

Assigns protonated carbons Connects spin systems

Final Chemical Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12381876?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

